![molecular formula C16H15ClN4O2S B2719349 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946287-23-6](/img/structure/B2719349.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
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Overview
Description
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound belongs to the class of thiazole-containing compounds and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity : A study synthesized derivatives similar to the compound and evaluated their antimicrobial activities. These compounds showed variable and modest activity against bacteria and fungi. This research suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Chemotypes : Another research identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype. Several compounds in this category demonstrated potential anti-tubercular activity, suggesting their utility in tuberculosis treatment (Pancholia et al., 2016).
Anticancer and Antituberculosis Studies : Research involving derivatives of similar compounds to the one showed significant anticancer and antituberculosis activities. This indicates potential applications in the treatment of these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Allosteric Enhancers of A1 Adenosine Receptor : A study focused on synthesizing derivatives of the compound and evaluating them as allosteric enhancers of the A1 adenosine receptor. This suggests potential applications in targeting this receptor for therapeutic purposes (Romagnoli et al., 2008).
Antifungal Properties : Research synthesized a novel compound of the 1,2,4-triazole class, which showed potential as an antifungal agent. This indicates possible applications in developing new antifungal drugs (Volkova, Levshin, & Perlovich, 2020).
Mechanism of Action
Benzothiazole derivatives have been studied for their potential anti-tubercular activity . They have shown inhibitory effects against M. tuberculosis .
The compound also contains a piperazine moiety, which is known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-10-9-12(23-19-10)15(22)20-5-7-21(8-6-20)16-18-14-11(17)3-2-4-13(14)24-16/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFHZPBZSHINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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